molecular formula C19H17BrFN7O B2700649 4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide CAS No. 1005714-21-5

4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide

Cat. No.: B2700649
CAS No.: 1005714-21-5
M. Wt: 458.295
InChI Key: SZPZIWLOQNEOSB-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a bromo substituent at the 4-position, a 4-fluorophenyl group at the 1-position of the pyrimidine ring, and a 3-methylpyrazole moiety linked via a butanamide group. The bromine atom likely enhances lipophilicity and steric bulk, while the fluorophenyl group may improve binding affinity through hydrophobic interactions or π-stacking .

Properties

IUPAC Name

4-bromo-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrFN7O/c1-12-9-16(25-17(29)3-2-8-20)28(26-12)19-15-10-24-27(18(15)22-11-23-19)14-6-4-13(21)5-7-14/h4-7,9-11H,2-3,8H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPZIWLOQNEOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCCBr)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide is a synthetic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This class has garnered attention due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a complex arrangement of heterocycles and functional groups that contribute to its biological activity. The molecular formula is C22H24BrFN7OC_{22}H_{24}BrFN_7O with a molecular weight of approximately 492.3 g/mol. The presence of bromine and fluorine substituents is significant as they can enhance the compound's interaction with biological targets.

The mechanism of action for 4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide primarily involves its ability to inhibit specific kinases and enzymes involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis in cancer cells. The compound has shown potential in modulating pathways associated with tumor growth and inflammation.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamideMCF73.79
N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivativesA54926

These findings suggest that the compound may be effective against breast cancer (MCF7) and lung cancer (A549), among others.

Anti-inflammatory Effects

The pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory processes.

Case Studies

Several case studies highlight the biological activity of this compound:

  • In Vivo Studies : In a study assessing the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in vivo, it was found that certain compounds significantly reduced tumor size in mouse models while exhibiting minimal toxicity to normal tissues.
  • Mechanistic Studies : Research involving molecular docking simulations has revealed that 4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide binds effectively to ATP-binding sites of kinases, suggesting a competitive inhibition mechanism.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table highlights key structural and physicochemical differences between the target compound and similar pyrazolo[3,4-d]pyrimidine derivatives:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
4-Bromo-N-(1-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide Pyrazolo[3,4-d]pyrimidine 4-Bromo, 4-fluorophenyl, 3-methylpyrazole, butanamide ~550 (estimated) Not reported Bromo, fluorophenyl, amide Target
4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-((3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl)-2,5-difluorobenzamide (A5) Pyrazole 4-Bromo, 1-methylpyrazole, difluorophenyl, piperidine 599.1 (M+1) Not reported Bromo, difluorophenyl, benzamide
2-(1-(4-Amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo[3,4-d]pyrimidine + chromenone Methylthio, 4-amino, chromenone, fluorophenyl ~550 (estimated) 102–105 Methylthio, amino, fluorophenyl
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide Pyrazolo[3,4-c]pyrimidine + chromenone Sulfonamide, amino, fluorophenyl, chromenone 599.1 (M+1) 242–245 Sulfonamide, amino, fluorophenyl
N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-1-phenyl-1H-pyrazol-3-yl)benzamide Pyrazole + benzamide Bromo, trifluoromethyl, dihydrodioxin, phenyl ~600 (estimated) 99–102 Bromo, trifluoromethyl, benzamide

Key Observations:

Core Heterocycles : The target compound’s pyrazolo[3,4-d]pyrimidine core is distinct from pyrazolo[3,4-c]pyrimidine (e.g., ) or simple pyrazole derivatives (e.g., ), which may alter kinase selectivity or metabolic stability.

Substituent Effects: Bromo Group: Enhances molecular weight and lipophilicity compared to non-halogenated analogs (e.g., ). Bromine’s electron-withdrawing nature may also influence electronic distribution in the aromatic system. Fluorophenyl vs. Amide Linkers: The butanamide chain in the target compound provides conformational flexibility compared to rigid sulfonamide () or benzamide () linkers, which could impact solubility and bioavailability.

Thermal Stability : Melting points vary widely (102–245°C), with sulfonamide-containing derivatives () showing higher thermal stability, likely due to strong intermolecular hydrogen bonding.

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